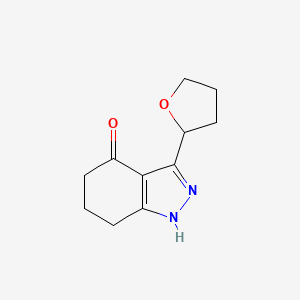
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one is a complex organic compound that features a tetrahydrofuran ring fused to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the tetrahydrofuran ring .
Industrial Production Methods
the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Commonly involves hydrogenation reactions to reduce double bonds or other functional groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether solvent with similar structural features.
Tetrahydrofurfuryl alcohol: Another tetrahydrofuran derivative with different functional groups and applications.
Uniqueness
3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(oxolan-2-yl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C11H14N2O2/c14-8-4-1-3-7-10(8)11(13-12-7)9-5-2-6-15-9/h9H,1-6H2,(H,12,13) |
InChI Key |
LVTVGZOEKCWOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NNC3=C2C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


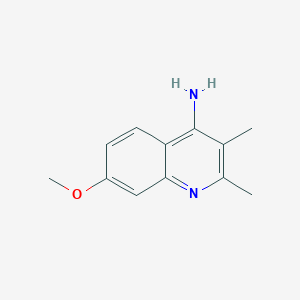
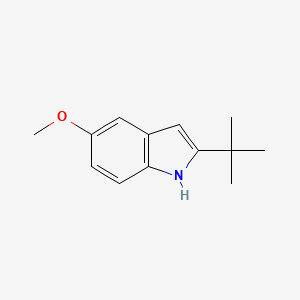

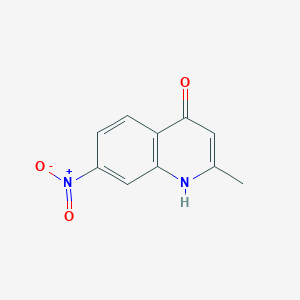
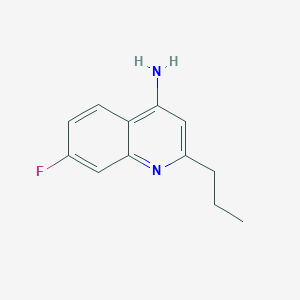

![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)
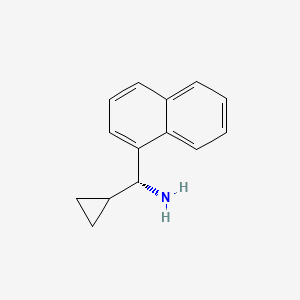
![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)
![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)
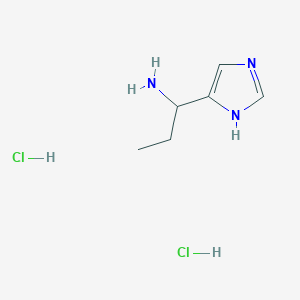
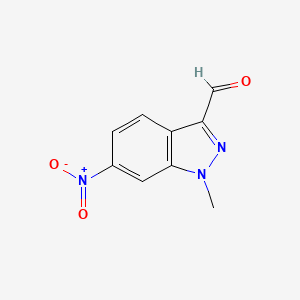
![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)
![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)
